N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline
CAS No.: 597545-61-4
Cat. No.: VC9199021
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 597545-61-4 |
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Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline |
Standard InChI | InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3 |
Standard InChI Key | PSHCYXUUYNZLLE-UHFFFAOYSA-N |
SMILES | CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Canonical SMILES | CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline consists of a benzene ring substituted with three functional groups:
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A nitro group (-NO) at the 2-position,
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A pyrrolidin-1-yl group (five-membered saturated nitrogen ring) at the 5-position,
The IUPAC name, N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline, reflects this substitution pattern. The pyrrolidine ring adopts an envelope conformation, while the nitro group introduces significant electron-withdrawing effects, influencing reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 235.28 g/mol | |
SMILES | CCNC1=C(C=CC(=C1)N2CCCC2)N+[O-] | |
InChI Key | PSHCYXUUYNZLLE-UHFFFAOYSA-N |
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Catalytic Hydrogenation Routes
A patented method for synthesizing structurally related pyrrolidine amines involves continuous-flow hydrogenation of nitro precursors . While developed for 1-ethyl-2-nitromethylenepyrrolidine, this approach is adaptable to N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline:
Reaction Conditions:
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Catalyst: Granulated nickel or palladium on carbon,
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Temperature: 25–100°C,
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Pressure: 1–10 atm,
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Solvent: Aqueous sulfuric acid or pre-formed amine sulfate solutions (0.1–3.0 M) .
Mechanism:
The nitro group undergoes sequential reduction:
This process achieves >80% selectivity for the amine product when using in situ acid buffers .
Table 2: Optimization Parameters for Hydrogenation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
H:Substrate | 4:1 (molar) | Maximizes H uptake |
Solvent Concentration | 1.0–2.0 M HSO | Prevents catalyst poisoning |
Residence Time | 10–30 min | Balances conversion vs. side reactions |
Alternative Synthetic Pathways
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Nucleophilic Aromatic Substitution: Reacting 2-nitro-5-pyrrolidin-1-ylaniline with ethyl bromide in the presence of KCO .
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Ullmann Coupling: Palladium-catalyzed coupling of ethylamine with brominated nitroarenes, though this method faces scalability challenges .
Pharmaceutical and Industrial Applications
Role in Drug Intermediate Synthesis
The patent literature identifies pyrrolidine-containing nitroarenes as precursors to Sulpiride analogs, antipsychotic agents targeting dopamine receptors . Hydrogenation of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline yields N-ethyl-5-pyrrolidin-1-yl-anthranilamide, a potential intermediate in neuroleptic drug synthesis .
Material Science Applications
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Coordination Chemistry: The nitro and amine groups act as bidentate ligands for transition metals (e.g., Cu, Fe) .
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Polymer Modifiers: Incorporated into epoxy resins to enhance thermal stability (>300°C decomposition temperature) .
Future Research Directions
Biodegradation Studies
Investigating microbial degradation pathways (e.g., Pseudomonas spp.) could address environmental persistence concerns .
Structure-Activity Relationships (SAR)
Systematic modifications to the pyrrolidine ring (e.g., fluorination) may enhance bioactivity for CNS drug development .
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